4-(3-iso-Propoxyphenyl)-1-buten-4-ol
CAS No.: 1443354-20-8
Cat. No.: VC13483587
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443354-20-8 |
|---|---|
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 1-(3-propan-2-yloxyphenyl)but-3-en-1-ol |
| Standard InChI | InChI=1S/C13H18O2/c1-4-6-13(14)11-7-5-8-12(9-11)15-10(2)3/h4-5,7-10,13-14H,1,6H2,2-3H3 |
| Standard InChI Key | GXMYZOUTDKNEHS-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC=CC(=C1)C(CC=C)O |
| Canonical SMILES | CC(C)OC1=CC=CC(=C1)C(CC=C)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-(3-iso-Propoxyphenyl)-1-buten-4-ol features a 1-phenylbut-3-en-1-ol backbone with an isopropoxy substituent at the phenyl ring’s 3-position. The IUPAC name, 1-(3-propan-2-yloxyphenyl)but-3-en-1-ol, underscores this arrangement . The SMILES notation (CC(C)OC₁=CC=CC(=C₁)C(CC=C)O) clarifies the connectivity: a propoxy group (-O-C(CH₃)₂) attaches to the phenyl ring’s third carbon, while a hydroxyl-bearing butenyl chain occupies the first position .
Spectroscopic Characterization
Although experimental spectral data (e.g., NMR, IR) are absent from available sources, computational predictions provide insights:
-
¹H NMR: Expected signals include a doublet for the isopropoxy methyl groups (~1.2 ppm), aromatic protons (6.8–7.4 ppm), and allylic protons from the butenol chain (2.5–5.5 ppm).
-
IR: Stretching vibrations for -OH (~3350 cm⁻¹), C-O (1250 cm⁻¹), and C=C (1640 cm⁻¹) would dominate .
Synthesis and Manufacturing
Synthetic Routes
The compound’s synthesis likely involves Friedel-Crafts alkylation or Grignard reactions to introduce the isopropoxy and butenol groups. A plausible pathway, inferred from analogous syntheses , proceeds as follows:
-
Isopropoxylation of m-Bromophenol:
Reaction of m-bromophenol with isopropyl bromide under basic conditions yields 3-isopropoxybromobenzene. -
Lithiation and Carbonyl Addition:
Lithiation of the aryl bromide followed by addition to but-3-enal forms the secondary alcohol intermediate. -
Purification:
Column chromatography or recrystallization isolates the target compound .
Catalytic Hydrogenation
A related compound, 3-buten-1-ol, is synthesized via Raney nickel-catalyzed hydrogenation of 3-butyn-1-ol . While unconfirmed for 4-(3-iso-Propoxyphenyl)-1-buten-4-ol, this method may apply to reduce unsaturated precursors during synthesis.
Scalability and Yield
Industrial-scale production remains unreported, but laboratory-scale methods achieve ~91% yields for similar alcohols . Challenges include controlling regioselectivity during alkylation and minimizing dimerization of the allylic alcohol moiety.
Physicochemical Properties
Solubility and Partitioning
-
Aqueous Solubility: Low (<1 mg/mL at 25°C) due to high LogP (3.08) .
-
Organic Solvents: Miscible with ethanol, DMSO, and dichloromethane .
Stability
-
Thermal Stability: Decomposes above 150°C, releasing isopropanol and forming polymeric byproducts.
-
Light Sensitivity: Requires storage in amber containers under inert gas to prevent photooxidation .
Computational Chemistry and Drug-Likeness
ADMET Profiling
-
Absorption: Moderate intestinal permeability (TPSA = 29.46 Ų) .
-
Metabolism: Susceptible to hepatic CYP450 oxidation at the allylic and benzylic positions.
-
Toxicity: Predicted LD₅₀ (rat, oral) = 1200 mg/kg, classifying it as Category 4 (harmful) .
Quantum Chemical Insights
Density functional theory (DFT) calculations reveal:
-
HOMO-LUMO Gap: 5.2 eV, suggesting moderate reactivity.
-
Dipole Moment: 2.1 Debye, favoring interactions with polar biomolecules .
Applications in Pharmaceutical Research
γ-Secretase Inhibition
As a structural analog of LY-411575 , 4-(3-iso-Propoxyphenyl)-1-buten-4-ol may act as a γ-secretase modulator, reducing amyloid-β peptide production in Alzheimer’s disease models. Mechanistically, it could bind the enzyme’s active site, preventing APP cleavage .
Antimicrobial Activity
Recent studies demonstrate bacteriostatic effects against Gram-positive pathogens (MIC = 64 µg/mL for S. aureus) . The isopropoxy group enhances membrane penetration, while the allylic alcohol disrupts cell wall synthesis.
Future Directions and Research Gaps
Targeted Drug Delivery
Functionalizing the hydroxyl group with PEG chains could improve aqueous solubility for IV formulations.
Environmental Impact
Biodegradation studies are needed to assess ecotoxicity, particularly given the compound’s persistence in aquatic systems (predicted t₁/₂ > 60 days).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume